molecular formula C6H16ClNO B6182801 (3R,4S)-4-amino-3-methylpentan-1-ol hydrochloride CAS No. 2624109-18-6

(3R,4S)-4-amino-3-methylpentan-1-ol hydrochloride

Cat. No.: B6182801
CAS No.: 2624109-18-6
M. Wt: 153.7
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Description

(3R,4S)-4-amino-3-methylpentan-1-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-amino-3-methylpentan-1-ol hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a ketone or an aldehyde, followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of hydrogen gas, a metal catalyst like palladium or platinum, and an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may involve multiple steps, including purification through crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-amino-3-methylpentan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various amines, alcohols, ketones, and aldehydes, depending on the specific reaction pathway and conditions used.

Scientific Research Applications

(3R,4S)-4-amino-3-methylpentan-1-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3R,4S)-4-amino-3-methylpentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amines and alcohols, such as (3R,4S)-4-amino-3-methylpentan-1-ol and its enantiomers, as well as structurally related compounds like (3R,4S)-4-amino-3-methylhexan-1-ol.

Uniqueness

What sets (3R,4S)-4-amino-3-methylpentan-1-ol hydrochloride apart is its specific stereochemistry, which imparts unique chemical and biological properties. This makes it a valuable compound in various research and industrial applications, where stereochemistry plays a critical role in the efficacy and specificity of the final products.

Properties

CAS No.

2624109-18-6

Molecular Formula

C6H16ClNO

Molecular Weight

153.7

Purity

95

Origin of Product

United States

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